molecular formula C17H15N5O6S B12720130 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one CAS No. 35954-29-1

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one

Cat. No.: B12720130
CAS No.: 35954-29-1
M. Wt: 417.4 g/mol
InChI Key: MOWONGIRBKAENJ-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and sulphonyl groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to monitor the reaction parameters and product specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The hydroxyl and sulphonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
  • 2,4-Dihydro-4-((2-hydroxy-5-(sulphooxy)ethyl)sulphonyl)phenyl)-3H-pyrazol-3-one

Uniqueness

2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

35954-29-1

Molecular Formula

C17H15N5O6S

Molecular Weight

417.4 g/mol

IUPAC Name

4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3

InChI Key

MOWONGIRBKAENJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])S(=O)(=O)C)C3=CC=CC=C3

Origin of Product

United States

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